4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine
Description
4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine is a bicyclic heterocyclic compound comprising a pyrazole ring fused with a pyridazine ring. The numbering system indicates the bridgehead positions (1,5-b), distinguishing it from other isomers like pyrazolo[3,4-c]pyridazine. This compound serves as a versatile scaffold in medicinal chemistry due to its ability to accommodate diverse substituents, which modulate electronic, solubility, and pharmacological properties. Derivatives of this core structure are explored for applications in drug discovery, particularly in oncology and cardiovascular diseases, though its specific bioactivity profiles depend heavily on functional group modifications .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6-3-5-8-9(6)7-4-1/h3,5,7H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHAKTUKHJVSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=NN2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can further be utilized in medicinal chemistry and material science.
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of target proteins, leading to modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine lies in its pyridazine-pyrazole fusion , which differs from related compounds in ring connectivity and electronic distribution:
- Key Differences: Pyrazolo[3,4-c]pyridazine derivatives (e.g., compounds 6, 7, 9 in ) exhibit distinct reactivity due to the [3,4-c] fusion, enabling regioselective functionalization at the 3-amino position. Dihydropyrazolo[1,5-a]pyrimidines (e.g., 4g, 4n in ) feature a partially saturated pyrimidine ring, enhancing solubility and hydrogen-bonding capacity compared to fully aromatic systems.
Physicochemical Properties
Elemental analysis and spectroscopic data highlight the impact of substituents:
*Data approximated from related analogs in .
- Solubility : Hydrophilic substituents (e.g., hydroxyl or trifluoromethyl in ) improve aqueous solubility, critical for bioavailability.
Q & A
Q. What are the standard synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions using precursors like 2-aminopyrimidine or substituted pyridines. For example, cyclization of 3-(4-chlorophenyl)-2-ethyl derivatives under acidic conditions yields the pyrazolo[1,5-b]pyridazine core . Optimization includes controlling temperature (e.g., reflux in methanol) and pH to enhance purity and yield (e.g., 58% yield achieved via silica gel chromatography) . Key steps often involve cooling, filtration, and solvent removal via rotary evaporation .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation. For instance, ¹H NMR in resolved methylene protons (δ 3.5–4.0 ppm), while MS confirmed molecular weights (e.g., m/z 159.62 for hydrochloride derivatives) . High-resolution crystallography (e.g., X-ray) is used for advanced structural validation, as seen in kinase inhibitor studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of pyrazolo[1,5-b]pyridazine-based kinase inhibitors?
SAR studies focus on substituent effects at positions 2, 3, and 6. For example:
- Position 7 : Azido or nitro groups enhance binding to kinases like GSK-3β and DYRK1A by forming hydrogen bonds with residues (e.g., Val135 in GSK-3β) .
- Position 3 : Chlorophenyl groups improve selectivity and ligand efficiency (e.g., IC₅₀ < 100 nM for DYRK1A inhibitors) . Computational docking and crystallography (Figure 2a in ) are critical for predicting binding modes and optimizing substituents .
Q. What strategies resolve contradictory bioactivity data in pyrazolo[1,5-b]pyridazine derivatives?
Contradictions may arise from varying assay conditions or impurities. Solutions include:
- Orthogonal assays : Use enzyme inhibition (e.g., ATP-binding assays for kinases) and cellular viability tests to cross-validate results .
- Analytical rigor : Replicate syntheses under controlled conditions (e.g., inert atmosphere) and verify purity via HPLC (>95%) .
- Meta-analysis : Compare substituent effects across studies (e.g., halogen vs. methyl groups in ) to identify trends .
Q. How do computational methods enhance the design of pyrazolo[1,5-b]pyridazine derivatives for energetic materials?
Density Functional Theory (DFT) predicts detonation velocity (e.g., 8,500 m/s for nitrotetrazolo derivatives) and thermal stability (decomposition >200°C). Molecular dynamics simulations optimize crystal packing to reduce sensitivity . For example, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) achieves a balance between energy density (1.5× TNT) and safety .
Q. What are the challenges in scaling up pyrazolo[1,5-b]pyridazine syntheses for preclinical studies?
Key challenges include:
- Purification : Flash chromatography scalability (e.g., hexane:EtOAc gradients) versus cost .
- Byproduct control : Mitigate side reactions (e.g., triazole formation) via pH monitoring and stoichiometric adjustments .
- Yield optimization : Multi-step reactions (e.g., cyclization followed by halogenation) often require iterative optimization (e.g., 70% yield in ) .
Methodological Insights
Q. How to validate the pharmacological mechanism of pyrazolo[1,5-b]pyridazine derivatives targeting neurodegenerative diseases?
- In vitro : Measure DYRK1A inhibition using kinase assays (IC₅₀ values) and confirm target engagement via Western blotting (e.g., reduced tau phosphorylation) .
- In vivo : Use transgenic mouse models (e.g., Down’s syndrome or Alzheimer’s models) to assess cognitive improvement in Morris water maze tests .
- Selectivity profiling : Screen against kinome panels (>100 kinases) to avoid off-target effects .
Q. What synthetic modifications improve the metabolic stability of pyrazolo[1,5-b]pyridazine derivatives?
- Halogenation : Chlorine or bromine at position 7 reduces CYP450-mediated oxidation .
- Hydrophilic groups : Carboxylic acid or amine substituents enhance aqueous solubility (e.g., logP reduction from 3.2 to 1.8) .
- Prodrug strategies : Ethyl ester derivatives (e.g., ) improve bioavailability and hydrolyze in vivo to active forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
